5-MT Exhibits 3-Orders-of-Magnitude Higher Potency than Serotonin at 5-HT2A Receptors
5-Methyltryptamine (5-MT) acts as a full agonist at the serotonin 5-HT2A receptor with an EC50 of 6.00 nM and an Emax of 100% [1]. In contrast, the endogenous ligand serotonin (5-hydroxytryptamine, 5-HT) exhibits an EC50 of approximately 1.7 µM (1,700 nM) for stimulating phosphoinositide-specific phospholipase C (PLC) in rat brain cortical membranes [2]. This represents an approximately 283-fold higher potency for 5-MT at 5-HT2A-mediated signaling relative to serotonin's functional potency in a central nervous system membrane preparation.
| Evidence Dimension | 5-HT2A Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 6.00 nM (Emax = 100%) |
| Comparator Or Baseline | Serotonin (5-HT): 1.7 µM (1,700 nM) for PLC stimulation in rat cortical membranes |
| Quantified Difference | 5-MT is approximately 283-fold more potent than 5-HT in these functional assays |
| Conditions | 5-MT data: 5-HT2A receptor functional assay; 5-HT data: Phosphoinositide-specific phospholipase C (PLC) stimulation in rat brain cortical membranes |
Why This Matters
Researchers investigating 5-HT2A-mediated signaling can achieve full receptor activation at nanomolar concentrations using 5-MT, reducing compound consumption and minimizing off-target effects associated with micromolar concentrations required for serotonin.
- [1] Blough BE, Landavazo A, Partilla JS, et al. Structure-activity relationships of 2-(5-substituted indol-3-yl)ethylamines: interaction with 5-HT2A, 5-HT2B, and 5-HT2C receptors. Bioorg Med Chem. 2014;22(21):6174-6188. View Source
- [2] Comparison of serotoninergic to muscarinic cholinergic stimulation of phosphoinositide-specific phospholipase C in rat brain cortical membranes. J Pharmacol Exp Ther. 1990;255(3). PMID: 2175801. View Source
